11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl
Description
Chemical Structure and Properties The compound 11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl (CID 21297) is a dihydrochloride salt with the molecular formula C₂₀H₂₈N₂O·2HCl . Key structural features include:
- A 7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline core, which provides a rigid, polycyclic framework.
- A 3-methoxy group on the quinoline ring, enhancing electron density.
- A 2-(diethylamino)ethoxy side chain at position 11, conferring cationic character under physiological conditions.
- Dihydrochloride salt formulation, improving solubility in aqueous media.
Properties
CAS No. |
18833-61-9 |
|---|---|
Molecular Formula |
C21H32Cl2N2O2 |
Molecular Weight |
415.4 g/mol |
IUPAC Name |
diethyl-[2-[(3-methoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinolin-5-ium-11-yl)oxy]ethyl]azanium;dichloride |
InChI |
InChI=1S/C21H30N2O2.2ClH/c1-4-23(5-2)13-14-25-21-17-9-7-6-8-10-19(17)22-20-15-16(24-3)11-12-18(20)21;;/h11-12,15H,4-10,13-14H2,1-3H3;2*1H |
InChI Key |
KSIDLADLZOQRHC-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC1=C2CCCCCC2=[NH+]C3=C1C=CC(=C3)OC.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the diethylaminoethoxy and methoxy groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinoline derivatives with additional hydroxyl or carbonyl groups, while reduction may yield fully saturated compounds.
Scientific Research Applications
11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving cell signaling and receptor interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 11-(2-(Diethylamino)ethoxy)-7,8,9,10-tetrahydro-3-methoxy-6H-cyclohepta(b)quinoline 2HCl involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.
Comparison with Similar Compounds
Physicochemical Data
- SMILES :
CCN(CC)CCOC1=C2CCCCCC2=NC3=CC=CC=C31. - Predicted Collision Cross-Section (CCS) : 175.0 Ų for [M+H]+ adduct, suggesting moderate polarity .
Comparison with Structural Analogs
Substituent Variations in the Aminoethoxy Side Chain
2-Chloro-11-(2-(dimethylamino)ethoxy)-7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline 2HCl
11-(Piperidin-1-yl)-7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline
- Molecular Formula : C₁₉H₂₄N₂ .
- Key Differences: Piperidine ring replaces the aminoethoxy chain.
- Implications : The bulky piperidine group reduces solubility but may improve CNS penetration .
Core Modifications: Halogen and Aromatic Substituents
2-Chloro-11-phenyl-7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline
6-Cyclohexyl-6H-indolo[2,3-b]quinoxaline (11t)
- Molecular Formula : C₂₀H₁₉N₃ .
- Key Differences: Indoloquinoxaline core instead of cyclohepta(b)quinoline. Cyclohexyl group for lipophilicity.
- Synthesis Yield : 74% via nucleophilic substitution .
Functional Group Additions: Trifluoromethyl and Methoxy Groups
11-(3-(Dimethylamino)propoxy)-3-(trifluoromethyl)-7,8,9,10-tetrahydro-6H-cyclohepta(b)quinoline 2HCl
6-(3,5-Dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline (11f)
Comparative Data Tables
Table 1. Structural and Physicochemical Comparison
Research Implications
- Aminoethoxy Chain: The diethylamino group in the target compound likely offers a balance between solubility (via protonation) and membrane permeability, compared to dimethylamino (smaller, less basic) or piperidine (bulkier) analogs .
- Halogen Effects : Chloro substituents (e.g., in and ) improve binding affinity but may elevate toxicity, necessitating careful SAR optimization .
- Trifluoromethyl Utility : Derivatives with CF₃ () highlight the role of electron-withdrawing groups in enhancing metabolic stability, a key consideration for drug development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
